2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride
Description
2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride (CAS: 2306276-66-2) is a spirocyclic amine derivative characterized by a bicyclic structure with a nitrogen atom at the 2-position and a methyl substituent on the azaspiro ring. Its molecular formula is C₇H₁₄Cl₂N₂, with a molecular weight of 213.15 g/mol (for the free base, adjusted to 243.70 g/mol as the dihydrochloride salt) . This compound is marketed as a versatile small-molecule scaffold for medicinal chemistry and drug discovery, with ≥97% purity and availability in milligram to gram quantities (e.g., 250 mg for €477.00) .
Properties
IUPAC Name |
2-methyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-7(5-9)2-6(8)3-7;;/h6H,2-5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFDVVXCCJNCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2306276-66-2 | |
| Record name | 2-methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[33]heptan-6-amine dihydrochloride involves several steps, starting from readily available raw materialsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or halides). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride is , with a molecular weight of approximately 162.66 g/mol. The compound features a heptane ring fused with a nitrogen-containing azaspiro moiety, which contributes to its reactivity and biological activity.
Research Applications
-
Pharmacological Studies :
- Receptor Binding : Preliminary studies indicate that 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride interacts with serotonin and dopamine receptors. These interactions are critical for understanding mood regulation and cognitive functions, suggesting potential therapeutic applications in treating psychiatric disorders.
- Neuropharmacological Effects : The compound's unique nitrogen configuration may enhance its neuropharmacological effects compared to structurally similar compounds, making it a candidate for further investigation into treatments for depression and anxiety disorders.
-
Synthetic Chemistry :
- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities or altered physicochemical properties. The synthesis can involve nucleophilic substitutions and electrophilic additions typical of amines and spiro compounds.
- Case Study on Synthesis : A notable synthesis method involves the use of sodium cyanoborohydride in N,N-dimethylformamide (DMF) to produce derivatives with specific functional groups that may enhance solubility or biological activity .
Data Tables
- Interaction Studies :
- Research has demonstrated the binding affinity of 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride to serotonin receptors, indicating its potential role in developing new antidepressants.
- Synthesis Example :
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, depending on the nature of the target and the specific pathways involved . The compound’s unique spirocyclic structure may contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Heteroatom Variations
Substituent Effects
Salt Forms
- The dihydrochloride form of the target compound enhances aqueous solubility compared to mono-hydrochloride analogs (e.g., 6-amino-2-oxaspiro[3.3]heptane hydrochloride), critical for in vitro assays .
Biological Activity
2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride, with the CAS number 2306276-66-2, is a compound of interest in various fields including medicinal chemistry and pharmacology. Its unique spirocyclic structure, characterized by a heptane ring fused with nitrogen, suggests potential biological activities that warrant detailed exploration.
The molecular formula of 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride is with a molecular weight of approximately 162.66 g/mol. The compound appears as a solid and is typically stored under inert conditions at low temperatures to maintain stability.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅Cl₂N₂ |
| Molecular Weight | 162.66 g/mol |
| Purity | 97% |
| Storage Temperature | 2-8°C |
Research indicates that 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride interacts with various biological targets, particularly receptors involved in neurotransmission. Preliminary studies suggest its potential binding affinity to serotonin and dopamine receptors , which are crucial for mood regulation and cognitive functions . This interaction may lead to pharmacological effects relevant to the treatment of psychiatric disorders.
Antiviral Properties
Recent investigations have highlighted the compound's potential antiviral activity. It has been evaluated for its efficacy against several viruses, including those responsible for dengue and chikungunya infections. In vitro studies demonstrated that the compound exhibits broad-spectrum antiviral activity, potentially through the inhibition of viral entry or replication mechanisms .
Neuropharmacological Effects
The unique nitrogen configuration in the spirocyclic structure may confer neuropharmacological properties, making it a candidate for further research in treating neurological disorders. Studies have suggested that compounds with similar structures can modulate neurotransmitter systems, thus influencing behaviors associated with anxiety and depression .
Case Studies
- Dengue Virus Inhibition : A study focusing on the antiviral properties of various compounds found that 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride showed significant inhibition of dengue virus replication in human monocyte-derived dendritic cells (MDDCs). The results indicated a potential mechanism involving the modulation of specific signaling pathways critical for viral lifecycle progression .
- Neurotransmitter Modulation : A pharmacological study explored the effects of this compound on serotonin and dopamine receptor activity, revealing promising results in modulating these pathways, which are often dysregulated in mood disorders. The findings support further investigation into its therapeutic applications in psychiatry .
Comparison with Similar Compounds
The biological activity of 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride can be compared with other spirocyclic amines:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methyl-2-oxaspiro[3.3]heptan-6-amine | C₇H₁₃NO | Contains an oxygen atom in the spiro system |
| n-Isopropyl-2-oxaspiro[3.3]heptan-6-amine | C₉H₁₇NO | Has an isopropyl group affecting sterics |
| Methyl 2-azaspiro[3.3]heptane-6-carboxylate | C₈H₁₅NO₂ | Contains a carboxylate group influencing solubility |
The distinct structural features of 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride contribute to its unique biological profile, differentiating it from other similar compounds.
Q & A
Basic Question: What are the primary synthetic routes for 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclization of a diamine precursor with a ketone or aldehyde under acid catalysis . Key steps include:
- Precursor Selection : Use of protected diamines to avoid unwanted side reactions.
- Reaction Optimization : Temperature control (e.g., 50–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation. Acid catalysts like HCl or H₂SO₄ are critical for ring closure .
- Purification : Crystallization or chromatography to isolate the dihydrochloride salt. Yield improvements (up to 60–70%) are achieved by adjusting stoichiometry and solvent polarity .
Advanced Question: How can conflicting data on biological activity between structural analogs be resolved?
Answer:
Discrepancies often arise from substituent effects on receptor binding. For example:
- Methyl vs. Ethyl Groups : The methyl group in 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride enhances enzyme inhibition potency compared to ethyl analogs due to steric and electronic differences .
- Methodological Adjustments :
- Binding Assays : Use isothermal titration calorimetry (ITC) to quantify affinity differences.
- Computational Modeling : Density functional theory (DFT) to compare charge distribution and conformational flexibility .
- Cross-Validation : Replicate studies under standardized conditions (pH 7.4, 25°C) to minimize variability .
Basic Question: What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies spirocyclic structure and methyl/amine group positions. For example, the methyl group shows a singlet at δ 1.2–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 149.06 (free base) and chloride adducts .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
Advanced Question: How do reaction solvent choices impact the scalability of spirocyclic amine synthesis?
Answer:
Solvent polarity and boiling point critically influence yield and scalability:
- Polar Aprotic Solvents : Acetonitrile or DMF improve cyclization rates but require rigorous drying to avoid hydrolysis.
- Eco-Friendly Alternatives : Ethanol/water mixtures reduce toxicity but may lower yields by 10–15% due to reduced solubility .
- Continuous Flow Systems : Tetrahydrofuran (THF) in flow reactors enhances mixing and heat transfer, enabling gram-scale production .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent decomposition.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.
- Solubility Considerations : Lyophilize the compound for long-term storage; reconstitute in anhydrous DMSO for biological assays .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
SAR strategies include:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -F) at position 6 to enhance receptor binding. Fluorinated analogs show improved metabolic stability .
- Spiro Ring Expansion : Compare activity of [3.3] vs. [3.4] heptane systems; larger rings may reduce conformational rigidity, altering target selectivity .
- Pharmacophore Mapping : Overlay docking poses with known inhibitors (e.g., dopamine receptor ligands) to identify critical interaction points .
Basic Question: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 10–100 µM concentrations.
- Receptor Binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2 receptors) .
- Cytotoxicity Screening : MTT assays in HEK293 or HepG2 cells to assess safety margins .
Advanced Question: How can contradictory pharmacokinetic data from rodent vs. human microsomal studies be addressed?
Answer:
- Species-Specific Metabolism : Use humanized liver models or recombinant CYP enzymes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- Stability Testing : Compare half-life (t₁/₂) in human plasma vs. rodent S9 fractions. Adjust dosing regimens based on clearance rates .
- Computational Prediction : Machine learning models (e.g., ADMET Predictor®) to extrapolate interspecies differences .
Basic Question: What are the key differences between HPLC and TLC for reaction monitoring?
Answer:
- HPLC : Provides quantitative data on reaction completion (e.g., >95% conversion) and impurity profiling. Requires 10–20 minutes per run .
- TLC : Rapid qualitative analysis (Rf values) but limited resolution for spirocyclic byproducts. Use silica gel plates with ethyl acetate/hexane (3:7) .
Advanced Question: What strategies mitigate racemization during chiral center synthesis?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during cyclization .
- Low-Temperature Reactions : Perform steps below -20°C to slow epimerization.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) to separate enantiomers post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
